molecular formula C6H12O6 B6594046 (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol CAS No. 9001-37-0

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Cat. No.: B6594046
CAS No.: 9001-37-0
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Description

Beta-D-glucose is d-Glucopyranose with beta configuration at the anomeric centre. It has a role as an epitope and a mouse metabolite. It is an enantiomer of a beta-L-glucose.
A primary source of energy for living organisms. It is naturally occurring and is found in fruits and other parts of plants in its free state. It is used therapeutically in fluid and nutrient replacement.
Glucose oxidase has been investigated for the treatment of Upper Respiratory Tract Infections.
b-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
beta-D-glucopyranose contains a Glucosylceramide motif and is often attached to a Cer aglycon.
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a natural product found in Humulus lupulus, Maclura pomifera, and other organisms with data available.
Beta-D-Glucopyranose is the beta isoform of D-glucopyranose, a synthetic simple monosaccharide as an energy source. D-glucopyranose is oxidized in various tissues either under aerobic or anaerobic conditions through glycolysis, and the oxidation reaction produces carbon dioxide, water and ATP.
Zymosan is an insoluble beta-1,3-glucan polysaccharide derived from, and structural component of, yeast cell walls, with potential immunostimulating activity. Upon administration, zymosan targets, binds to and activates certain Toll-like receptors, primarily TLR type 2 (TLR-2), on leukocytes and dectin-1 on macrophages. Activation of TLR2 and dectin-1 stimulates the release of pro-inflammatory mediators, and enhances innate immune responses.
Beta-D-Glucose is a metabolite found in or produced by Saccharomyces cerevisiae.

Mechanism of Action

Target of Action

Beta-D-Glucose, also known as (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol or beta-D-glucopyranose, is a primary source of energy for living organisms . It interacts with various targets in the body, including DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, muscle form, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These targets play crucial roles in various biological processes, including energy production, carbohydrate metabolism, and immune response .

Mode of Action

Beta-D-Glucose interacts with its targets to initiate various biochemical reactions. For instance, it is the substrate for the enzyme Glucokinase, which catalyzes the initial step in the utilization of glucose by the beta-cell and liver at physiological glucose concentration . This interaction results in changes in the metabolic pathways, leading to the production of energy and other essential biomolecules .

Biochemical Pathways

Beta-D-Glucose is involved in several biochemical pathways, including glycolysis, a process that converts glucose to pyruvate, providing the cell with ATP under anaerobic conditions . It also supplies precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The enzymes involved in glycolysis, such as hexokinase, phosphofructokinase 1 (PFK 1), and pyruvate kinase, are regulated by small molecules .

Pharmacokinetics

The pharmacokinetics of Beta-D-Glucose is complex due to its ubiquitous presence in the body and its role as a primary energy source . It is naturally occurring and is found in fruits and other parts of plants in its free state . It is used therapeutically in fluid and nutrient replacement . More detailed studies are needed to fully understand its ADME properties and their impact on bioavailability .

Result of Action

The action of Beta-D-Glucose results in various molecular and cellular effects. As a primary source of energy, it fuels various cellular processes and contributes to the normal functioning of cells . Its interaction with various targets can lead to changes in cellular metabolism, immune response, and other biological processes .

Action Environment

The action of Beta-D-Glucose can be influenced by various environmental factors. For instance, the enzyme activity involved in its metabolism can be affected by factors such as temperature and pH . Moreover, its action can be modulated by the presence of other molecules in the cellular environment

Biochemical Analysis

Biochemical Properties

Beta-D-glucose interacts with several enzymes, proteins, and other biomolecules. For instance, it is the primary substrate for hexokinases, enzymes that catalyze the first step in the glycolysis pathway . Beta-D-glucose is also a substrate for glucose oxidase, an enzyme that catalyzes its oxidation to D-glucono-lactone . These interactions are essential for energy production and other metabolic processes.

Cellular Effects

Beta-D-glucose has significant effects on various types of cells and cellular processes. It influences cell function by serving as a primary energy source and impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in pancreatic beta cells, glucose metabolism triggers insulin secretion, a crucial process for maintaining blood glucose homeostasis .

Molecular Mechanism

The molecular mechanism of beta-D-glucose involves its conversion to glucose-6-phosphate by hexokinase, marking the first step in the glycolysis pathway . This process is crucial for energy production. Beta-D-glucose can also be oxidized to D-glucono-lactone by glucose oxidase, a reaction that generates hydrogen peroxide, a molecule involved in various cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of beta-D-glucose change over time in laboratory settings. For instance, continuous glucose monitoring has revealed that even individuals considered normoglycemic by standard measures exhibit high glucose variability, with glucose levels reaching prediabetic and diabetic ranges 15% and 2% of the time, respectively .

Dosage Effects in Animal Models

The effects of beta-D-glucose vary with different dosages in animal models. For instance, in studies of diabetes induction, varying doses of glucose have been used to trigger different degrees of insulin resistance and beta-cell dysfunction .

Metabolic Pathways

Beta-D-glucose is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the hexosamine biosynthesis pathway . It interacts with various enzymes in these pathways, such as hexokinase in glycolysis and glucose-6-phosphate dehydrogenase in the pentose phosphate pathway.

Transport and Distribution

Beta-D-glucose is transported and distributed within cells and tissues via glucose transporters, a family of proteins that facilitate its transport across the plasma membrane . These transporters, including GLUT1 and GLUT4, are crucial for maintaining glucose homeostasis.

Subcellular Localization

Beta-D-glucose does not have a specific subcellular localization as it is a small, soluble molecule that freely diffuses within the cell. The enzymes that metabolize glucose, such as hexokinases, do have specific localizations. For example, hexokinase I is primarily associated with mitochondria, while hexokinase II can translocate between the mitochondria and the cytosol .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1
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InChI Key

WQZGKKKJIJFFOK-VFUOTHLCSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
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Molecular Formula

C6H12O6
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Related CAS

26874-89-5
Record name β-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID70883403
Record name beta-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid
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Solubility

1200.0 mg/mL
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CAS No.

492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0
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Melting Point

146 - 150 °C
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Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 2
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 3
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 4
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 5
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Reactant of Route 6
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

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